Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate
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Overview
Description
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate is an organic compound with the molecular formula C12H13NO3. It is a derivative of prop-2-enoate, featuring a phenylacetyl group and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may play a role in binding to these targets, while the amino and ester groups can participate in various chemical reactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-phenylacetate: Similar in structure but lacks the prop-2-enoate group.
Phenylacetic acid: Contains the phenylacetyl group but lacks the amino and ester functionalities.
Methyl acrylate: Contains the prop-2-enoate group but lacks the phenylacetyl and amino groups.
Uniqueness
Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
21149-16-6 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16-2)13-11(14)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,14) |
InChI Key |
BBFAVBBOIOKATQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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